molecular formula C21H19N3O6 B2713263 ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate CAS No. 863612-58-2

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

Cat. No.: B2713263
CAS No.: 863612-58-2
M. Wt: 409.398
InChI Key: BWTCSMBWCLQQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyphenyl group and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the pyrimidine core.

    Formation of the Amide Bond: The amide bond is formed by coupling the pyrimidine derivative with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine core but different substituents.

    Pyrimethamine: An antimalarial drug with a pyrimidine core and different functional groups.

    Methotrexate: An anticancer and immunosuppressive drug with a similar core structure but different side chains.

Properties

CAS No.

863612-58-2

Molecular Formula

C21H19N3O6

Molecular Weight

409.398

IUPAC Name

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O6/c1-3-30-20(27)13-7-9-14(10-8-13)23-18(25)17-12-22-21(28)24(19(17)26)15-5-4-6-16(11-15)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25)

InChI Key

BWTCSMBWCLQQLT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.